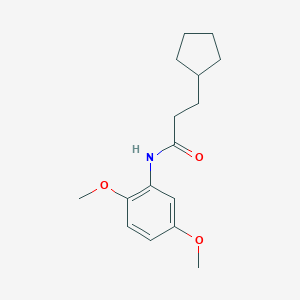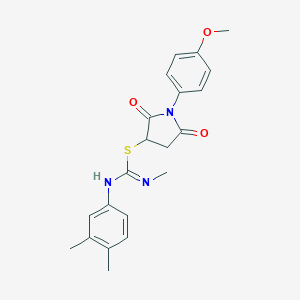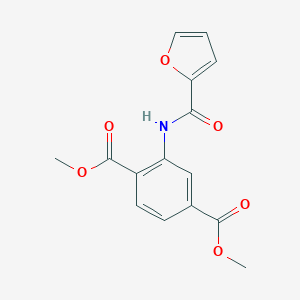![molecular formula C27H31N3O4 B447934 N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447934.png)
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a cyclohexylcarbonyl group, and a hydroxyphenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and the hydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. The cyclohexylcarbonyl group may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE: shares similarities with other benzoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C27H31N3O4 |
|---|---|
Molekulargewicht |
461.6g/mol |
IUPAC-Name |
N-[3-[5-(cyclohexanecarbonylamino)-1,3-benzoxazol-2-yl]-4-hydroxyphenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H31N3O4/c31-23-13-11-19(28-25(32)17-7-3-1-4-8-17)15-21(23)27-30-22-16-20(12-14-24(22)34-27)29-26(33)18-9-5-2-6-10-18/h11-18,31H,1-10H2,(H,28,32)(H,29,33) |
InChI-Schlüssel |
CUVUKXUUIXMENP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5CCCCC5 |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 2-[(2-methyl-3-furoyl)amino]terephthalate](/img/structure/B447853.png)
![5,7-dibromo-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B447856.png)


![Propyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447862.png)
![methyl 2-(isonicotinoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447863.png)
![(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-6-butylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447864.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B447866.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B447868.png)
![methyl 6-tert-pentyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447870.png)
![2,5-dichloro-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B447873.png)
![Propyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447874.png)
